(S)-3-(3-Bromophenoxy)butanoic acid
Description
Contextual Framework of Chiral Butanoic Acid Derivatives in Organic Chemistry
Butanoic acid and its derivatives are fundamental building blocks in organic chemistry. univ.kiev.ua When a chiral center is introduced, as in the case of (S)-3-(3-Bromophenoxy)butanoic acid, a host of new possibilities emerge. Chiral molecules exist as non-superimposable mirror images called enantiomers. msu.edu The spatial arrangement of atoms in these molecules is a critical factor that dictates their interactions with other chiral entities, a principle of immense importance in fields such as medicinal chemistry and materials science. rijournals.com
Chiral carboxylic acids, including butanoic acid derivatives, are key components in the synthesis of complex, biologically active molecules. researchgate.netresearchgate.net The specific three-dimensional structure of a chiral acid can influence the stereochemical outcome of a reaction, allowing for the selective synthesis of a desired enantiomer of a target molecule. rijournals.com This control over stereochemistry is a central theme in modern organic synthesis.
Significance of Bromophenoxy Moieties in Contemporary Chemical Synthesis and Mechanistic Studies
The bromophenoxy group within this compound also imparts valuable properties. The bromine atom, a halogen, can serve as a versatile functional handle in a variety of chemical transformations. For instance, it can be readily substituted with other functional groups, providing a pathway to a diverse range of derivatives. This reactivity makes bromophenoxy-containing molecules useful as intermediates in multi-step synthetic sequences.
Furthermore, the presence of a bromine atom on the phenyl ring influences the electronic properties of the molecule. This can be exploited in mechanistic studies to probe the details of reaction pathways. The bromine atom can also participate in specific interactions, such as halogen bonding, which can be used to direct the assembly of molecules in supramolecular chemistry. The utility of bromophenol derivatives as inhibitors for various enzymes has also been an area of active research. nih.gov
Enantiomeric Purity and Stereochemical Control as a Research Imperative
For chiral molecules like this compound, the concept of enantiomeric purity is paramount. thieme-connect.de Enantiomeric purity, often expressed as enantiomeric excess (ee), refers to the measure of how much one enantiomer is present in excess of the other in a mixture. thieme-connect.de In many applications, particularly in pharmaceuticals, the two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutic, while the other could be inactive or even harmful. researchgate.net
Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a critical aspect of chemical research. thieme-connect.deresearchgate.net Various analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the enantiomeric purity of a sample. libretexts.orgacs.org The development of synthetic methods that provide high levels of stereochemical control, leading to the formation of a single enantiomer, is a major goal in organic synthesis. rijournals.com The large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a structurally similar compound, highlights the industrial importance of such processes. orgsyn.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H11BrO3 | 259.10 | Not available |
| 4-(3-Bromophenoxy)butanoic acid | C10H11BrO3 | 259.10 | 170638-88-7 |
| 3-(4-Bromophenyl)butanoic acid | C10H11BrO2 | 243.102 | 53086-46-7 |
| (S)-3-Bromobutanoic acid | C4H7BrO2 | 167.00 | 32674-03-2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3S)-3-(3-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
CGNYYRLNHNACLI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)OC1=CC(=CC=C1)Br |
Canonical SMILES |
CC(CC(=O)O)OC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Strategic Synthetic Pathways and Enantiocontrol for S 3 3 Bromophenoxy Butanoic Acid
Enantioselective Synthesis Approaches for Chiral Butanoic Acid Scaffolds
The cornerstone of synthesizing (S)-3-(3-Bromophenoxy)butanoic acid lies in the effective construction of the chiral 3-substituted butanoic acid core. Several strategies have been developed to achieve high enantiopurity, primarily revolving around asymmetric catalysis and chiral resolution.
Asymmetric Catalysis in Carbon-Carbon Bond Formation (e.g., Rhodium-catalyzed additions)
Asymmetric catalysis offers a direct and atom-economical route to chiral molecules. Rhodium-catalyzed asymmetric conjugate addition reactions are particularly powerful for creating the stereogenic center found in the target molecule. In a representative approach, a rhodium catalyst, in conjunction with a chiral ligand such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), can facilitate the enantioselective addition of a phenylboronic acid to an α,β-unsaturated ester like ethyl crotonate. This method has been successfully applied to the synthesis of a structurally similar compound, (S)-3-(4-bromophenyl)butanoic acid, with high yields and enantioselectivity orgsyn.org.
The reaction proceeds through the formation of a chiral rhodium complex that coordinates with the arylboronic acid and the α,β-unsaturated ester, directing the addition to one face of the double bond to predominantly form the desired (S)-enantiomer.
Table 1: Key Parameters in Rhodium-Catalyzed Asymmetric Conjugate Addition
| Parameter | Description | Typical Conditions |
| Catalyst | Rhodium precursor | Bis(norbornadiene)rhodium(I) tetrafluoroborate |
| Chiral Ligand | Induces enantioselectivity | (R)-BINAP for the (S)-product |
| Aryl Source | Provides the aryl group | (3-Bromophenyl)boronic acid |
| Michael Acceptor | Forms the butanoate backbone | Ethyl (E)-but-2-enoate |
| Solvent | Reaction medium | 1,4-Dioxane, Water |
| Base | Activates the boronic acid | Triethylamine (TEA) |
This catalytic approach is highly attractive for its efficiency and the ability to set the desired stereocenter in a single step.
Chiral Resolution Techniques (e.g., Crystallization-based methods)
Chiral resolution provides an alternative or complementary strategy to obtain enantiomerically pure compounds. This method involves the separation of a racemic mixture of 3-(3-bromophenoxy)butanoic acid into its individual enantiomers organic-chemistry.org. A common and effective technique is diastereomeric salt formation, where the racemic acid is treated with a chiral base (a resolving agent) organic-chemistry.org.
The reaction between the racemic acid and the chiral base forms a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization organic-chemistry.orgorgsyn.org. Once a single diastereomer is isolated, the chiral resolving agent can be removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| (R)-(+)-α-Methylbenzylamine | Chiral Amine |
| (S)-(-)-α-Methylbenzylamine | Chiral Amine |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
The success of this method depends on finding a suitable resolving agent and crystallization solvent that provide good separation of the diastereomeric salts. While potentially less direct than asymmetric catalysis, chiral resolution is a robust and widely used technique in both laboratory and industrial settings.
Regioselective Functionalization of Bromophenoxy Substrates
A crucial step in the synthesis of this compound is the formation of the ether linkage between the 3-bromophenol and the chiral butanoic acid sidechain. The Mitsunobu reaction is a highly effective method for achieving this transformation with inversion of stereochemistry nih.govnih.govatlanchimpharma.com.
This reaction involves the activation of a secondary alcohol, such as (R)-ethyl 3-hydroxybutanoate, with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.govatlanchimpharma.com. The activated alcohol can then undergo nucleophilic substitution by the phenoxide generated from 3-bromophenol. A key advantage of the Mitsunobu reaction is that it proceeds with a predictable inversion of configuration at the chiral center. Therefore, to obtain the (S)-phenoxybutanoic acid, the starting material should be the (R)-3-hydroxybutanoate ester.
An alternative approach is the Williamson ether synthesis, which would involve the reaction of the 3-bromophenoxide with an enantiomerically pure 3-halobutanoate ester. This reaction typically proceeds with inversion of configuration as well.
Large-Scale Synthetic Methodologies and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and robustness. The large-scale synthesis of the related (S)-3-(4-bromophenyl)butanoic acid provides a valuable case study orgsyn.org.
For the asymmetric catalysis approach, process optimization would focus on:
Catalyst Loading: Minimizing the amount of the expensive rhodium catalyst and chiral ligand without compromising yield or enantioselectivity.
Reaction Concentration: Increasing the concentration of reactants to improve throughput.
Solvent Selection: Choosing cost-effective and environmentally benign solvents that are suitable for large-scale operations.
Work-up and Purification: Developing efficient and scalable procedures for product isolation and purification, such as crystallization, to avoid chromatography orgsyn.org.
For the chiral resolution pathway, optimization efforts would include:
Resolving Agent Selection: Choosing an inexpensive and readily available resolving agent that provides efficient separation.
Solvent Screening: Identifying a solvent system that maximizes the solubility difference between the diastereomeric salts.
Recrystallization Procedures: Developing robust crystallization protocols to achieve high enantiomeric excess.
A detailed, scalable procedure for a similar compound involves the rhodium-catalyzed asymmetric addition followed by hydrolysis of the resulting ester. The crude acid is then purified by crystallization from a solvent such as heptane to afford the final product in high yield and enantiomeric purity orgsyn.org.
Derivatization Reactions for Synthetic Intermediates and Advanced Precursors
The synthetic intermediates in the preparation of this compound can be derivatized for various purposes, including analytical characterization, purification, and conversion into more advanced precursors.
A key intermediate, (S)-ethyl 3-hydroxybutanoate, can be readily prepared by the yeast reduction of ethyl acetoacetate orgsyn.orglookchem.com. This chiral alcohol can be derivatized in several ways:
Esterification: The hydroxyl group can be esterified with acyl chlorides or anhydrides to form esters. This can be useful for protecting the alcohol during subsequent synthetic steps or for enhancing its chromatographic properties.
Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl) forms silyl ethers, which are common protecting groups for alcohols.
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activates the position for nucleophilic substitution, for example, in a Williamson ether synthesis.
The carboxylic acid functionality of the final product or its precursors can also be derivatized:
Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, benzyl esters) using standard methods like Fischer esterification or reaction with alkyl halides in the presence of a base. These esters can serve as protecting groups or be advanced intermediates themselves.
Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) yields amides. This is a common derivatization for biological testing or for creating more complex molecules.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
These derivatization reactions provide synthetic flexibility and are essential tools for the efficient and controlled synthesis of this compound and related compounds.
Advanced Spectroscopic Characterization and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei.
The ¹H NMR spectrum of (S)-3-(3-Bromophenoxy)butanoic acid is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 3-bromophenoxy group would appear in the downfield region, typically between 6.8 and 7.5 ppm, with their specific chemical shifts and splitting patterns dictated by the bromine substituent. The methine proton of the butanoic acid chain, being adjacent to the oxygen atom, would likely resonate as a multiplet. The methylene (B1212753) protons adjacent to the carboxylic acid would also show a characteristic multiplet, while the methyl group would appear as a doublet due to coupling with the neighboring methine proton.
The ¹³C NMR spectrum provides complementary information, with each carbon atom giving rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with the carbon atom bonded to the bromine showing a characteristic chemical shift. The carbons of the butanoic acid chain would resonate in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~10-13 | ~175 |
| Aromatic CH | 6.8-7.5 | 115-135 |
| Aromatic C-Br | - | ~123 |
| Aromatic C-O | - | ~158 |
| CH-O | Multiplet | ~75 |
| CH₂-COOH | Multiplet | ~40 |
| CH₃ | Doublet | ~20 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the butanoic acid chain (e.g., the coupling between the methyl protons and the methine proton, and between the methine proton and the methylene protons).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methine proton of the butanoic acid chain and the aromatic carbons of the bromophenoxy group, confirming the ether linkage. It would also show correlations between the methylene protons and the carbonyl carbon, confirming the structure of the butanoic acid moiety. The stereochemistry of the chiral center can sometimes be inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
The FTIR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp and intense peak corresponding to the C=O stretching of the carbonyl group would be expected around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the out-of-plane bending vibrations would give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern of the aromatic ring. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch would be observable. The aromatic ring vibrations often give rise to strong and sharp bands in the Raman spectrum, which can be very useful for structural analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | Weak |
| Carbonyl C=O Stretch | 1700-1725 (strong) | 1700-1725 |
| Ether C-O Stretch | 1200-1300 | Moderate |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aromatic Ring Vibrations | Fingerprint Region | Strong, sharp bands |
| C-Br Stretch | 500-600 | Moderate |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₁BrO₃, which corresponds to a monoisotopic mass of 257.9895 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The presence of bromine would be readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
For GC-MS analysis, the carboxylic acid would likely need to be derivatized, for example, by esterification to form the corresponding methyl or ethyl ester, to increase its volatility. The resulting chromatogram would provide information on the purity of the sample, and the mass spectrum of the derivative would show a molecular ion peak corresponding to the mass of the ester. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the alkoxy group from the ester and cleavage of the ether bond.
LC-MS/MS is a highly sensitive technique that is well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids, without the need for derivatization. An LC method could be developed to separate this compound from any impurities. The mass spectrometer would confirm the molecular weight of the eluting peak. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion as a precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum would provide detailed structural information. Expected fragmentation pathways would include the loss of water (H₂O), carbon dioxide (CO₂), and the cleavage of the ether bond to generate fragments corresponding to the bromophenoxy and butanoic acid moieties. This technique is particularly useful for trace analysis and for confirming the identity of the compound in complex matrices.
Chiral Chromatographic Methods for Enantiomeric Excess and Absolute Configuration Determination
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the use of a chiral selector. rutgers.edu This can be achieved through a chiral stationary phase (CSP) or a chiral mobile phase additive. mdpi.com These selectors create a transient diastereomeric complex with the enantiomers, leading to differential retention times and enabling their separation.
Chiral HPLC is a cornerstone technique for the enantioseparation of chiral molecules. researchgate.net The development of a robust and reliable HPLC method for this compound involves a systematic evaluation of various parameters to achieve optimal separation.
Method Development and Optimization:
The selection of an appropriate chiral stationary phase is the most critical step. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad enantiorecognition capabilities. mdpi.comnih.gov For acidic compounds like this compound, columns such as Chiralpak® AD-H or Chiralcel® OD-H, which are based on amylose and cellulose derivatives respectively, are often effective. mdpi.com
The mobile phase composition, including the organic modifier and any additives, significantly influences retention and resolution. nih.gov In reversed-phase HPLC, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. nih.gov For normal-phase HPLC, a non-polar solvent such as hexane (B92381) is mixed with a polar modifier like isopropanol (B130326). researchgate.net The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution for ionizable compounds. researchgate.net For instance, adding an acid like trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to better-defined peaks. sci-hub.se
Validation of the HPLC Method:
Once an optimal separation is achieved, the analytical method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability and accuracy. nih.govresearchgate.net Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Illustrative Chiral HPLC Method Parameters for the Separation of 3-(3-Bromophenoxy)butanoic acid Enantiomers
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Supercritical Fluid Chromatography (SFC) for Enantiomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages. selvita.comsphinxsai.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and allows for faster separations due to its low viscosity and high diffusivity. selvita.com
Advantages of SFC for Chiral Separations:
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times compared to HPLC. selvita.com
Efficiency: The high diffusivity of solutes in supercritical fluids leads to improved column efficiency. selvita.com
Green Chemistry: The use of CO2, a less toxic and more environmentally friendly solvent than many organic solvents used in HPLC, aligns with the principles of green chemistry. selvita.com
Solvent Versatility: The addition of co-solvents (modifiers) like methanol, ethanol, or isopropanol can significantly alter the mobile phase properties and optimize separations. nih.govresearchgate.net
Method Development in SFC:
Similar to HPLC, the choice of the chiral stationary phase is crucial in SFC. capes.gov.br Polysaccharide-based CSPs are also widely used and have shown excellent enantioselectivity for a broad range of compounds in SFC. nih.govresearchgate.net The type and concentration of the organic modifier are key parameters for optimizing the separation. nih.gov For acidic analytes like this compound, acidic additives may be used to improve peak shape, although some methods have been developed without them. nih.gov
Table 2: Representative SFC Method Parameters for the Enantioseparation of 3-(3-Bromophenoxy)butanoic acid
| Parameter | Condition |
| Column | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Computational Chemistry and Theoretical Investigations of S 3 3 Bromophenoxy Butanoic Acid
Density Functional Theory (DFT) Studies of Molecular Geometry, Conformation, and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest like (S)-3-(3-Bromophenoxy)butanoic acid.
Geometry Optimization and Global Minima Identification
The first step in a typical DFT study is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the global minimum. For a flexible molecule such as this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial. This involves systematically rotating the dihedral angles of the molecule to explore its potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By identifying the lowest point on this surface, the most stable conformation of the molecule can be determined.
For instance, a potential energy surface scan can be performed by rotating the key dihedral angles in the molecule in a stepwise manner, typically in 10° increments over a 360° range. nih.gov This allows for the identification of various conformers (local minima on the PES) and the transition states that connect them. The conformer with the absolute lowest energy is designated as the global minimum and represents the most probable structure of the molecule in the gas phase. The stability of different conformers is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects.
Calculation of Vibrational Frequencies and Spectroscopic Corroboration
Once the optimized geometry of the global minimum is obtained, the next step is often the calculation of its vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different modes of vibration of the molecule, such as bond stretching, bending, and torsional motions.
These calculated vibrational frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. docbrown.info A good agreement between the theoretical and experimental spectra provides strong evidence for the accuracy of the calculated geometry and validates the chosen level of theory and basis set. researchgate.net For carboxylic acids like this compound, characteristic vibrational modes are expected. For example, the O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the IR spectrum, often in the range of 3300 to 2500 cm⁻¹, due to intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group is another prominent feature, usually observed around 1750 cm⁻¹. researchgate.net The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of vibrations unique to the molecule and is useful for its identification. docbrown.info
Electronic Structure Analysis
Beyond molecular geometry, DFT calculations provide a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Descriptors
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. According to frontier molecular orbital theory, the interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.commdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. mdpi.commdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap indicates a more stable and less reactive molecule. mdpi.com The energies of the HOMO and LUMO can also be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical potential, which provide further insights into the molecule's chemical behavior. researchgate.net
Table 1: Key Quantum Chemical Parameters
| Parameter | Description |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO |
| Ionization Potential (I) | I ≈ -E_HOMO |
| Electron Affinity (A) | A ≈ -E_LUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Potential (μ) | μ = -(I + A) / 2 |
This table provides a summary of important quantum chemical parameters derived from HOMO and LUMO energies.
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular interactions in detail. uba.arscirp.org It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and bonding and antibonding orbitals.
NBO analysis allows for the quantification of charge delocalization and hyperconjugative interactions. nih.gov Hyperconjugation involves the interaction between a filled (donor) orbital and a vacant (acceptor) orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. By examining the donor-acceptor interactions, NBO analysis can reveal the flow of electron density within the molecule, providing insights into the nature of chemical bonds and the factors contributing to molecular stability. nih.gov For instance, it can elucidate the delocalization of electron density from the lone pairs of oxygen atoms in the phenoxy and carboxylic acid groups into adjacent antibonding orbitals.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.
The MEP surface provides a visual representation of the molecule's size, shape, and charge distribution. mdpi.com For this compound, the MEP surface would be expected to show negative potential around the oxygen atoms of the carboxylic acid and ether functionalities, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group would exhibit a positive potential, indicating its acidic nature and susceptibility to attack by nucleophiles. researchgate.net The MEP surface can also reveal the influence of the bromine atom on the electronic distribution of the aromatic ring.
In Silico Prediction of Biological Activity and Molecular Interactions (focused on mechanisms)
The exploration of the biological potential of novel chemical entities is increasingly driven by computational methods. These in silico techniques allow for the rapid screening of compounds and the prediction of their biological activities and molecular interactions, thereby guiding and prioritizing experimental research. qima-lifesciences.com For this compound, computational approaches, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a theoretical framework to hypothesize its biological targets and mechanism of action.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction mode of a small molecule (ligand), such as this compound, with the binding site of a target protein. nih.gov The process involves the generation of various possible conformations of the ligand within the protein's active site and scoring these poses based on a function that estimates the binding free energy. nih.gov
Given the structural features of this compound, several potential biological targets can be proposed for investigation via molecular docking. The butanoic acid moiety is a common feature in molecules targeting enzymes involved in lipid metabolism and neurotransmitter pathways. For instance, derivatives of γ-aminobutyric acid (GABA) are known to interact with GABA-A receptors. youtube.com Additionally, the phenoxyacetic acid scaffold is present in various biologically active compounds, including inhibitors of enzymes like cyclooxygenase (COX). nih.gov
A hypothetical molecular docking study of this compound against a panel of proposed biological targets could yield data on binding energies and key interacting residues. The binding energy is a crucial parameter that indicates the stability of the ligand-protein complex; a more negative value typically suggests a stronger interaction. nih.gov The analysis of interacting residues can reveal the specific amino acids in the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, providing insights into the mechanism of binding. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound with Proposed Biological Targets
| Proposed Biological Target | Binding Energy (kcal/mol) (Predicted) | Key Interacting Amino Acid Residues (Hypothetical) |
| GABA-A Receptor | -7.8 | Tyr97, Phe200, Arg120 |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Lysine-specific demethylase 1 (LSD1) | -7.2 | His564, Trp751, Lys661 |
| HIV-1 Integrase | -6.9 | Asp64, Asp116, Glu152 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential outcomes of a molecular docking study. No experimental or validated computational data for this compound against these specific targets is currently available in the public domain.
The interpretation of such results would suggest that this compound might exhibit a higher affinity for COX-2, based on the predicted binding energy. Further analysis of the docking pose would be necessary to understand the specific interactions, such as the bromophenyl group potentially occupying a hydrophobic pocket and the butanoic acid chain forming hydrogen bonds with key residues in the active site. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Model Development for Butanoic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with changes in their physicochemical properties, which can be quantified by molecular descriptors. nih.gov The development of a robust QSAR model can facilitate the design of new, more potent analogues and the prediction of the activity of untested compounds. nih.gov
For a series of butanoic acid derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, for instance, HIV-1 Integrase, for which carboxylic acid derivatives have been studied. nih.gov The process typically involves several key steps:
Data Set Preparation: A dataset of butanoic acid derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set for model development and a test set for model validation. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric parameters, electronic parameters) and are calculated using specialized software. nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.govnih.gov
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques. Internal validation methods include leave-one-out cross-validation (q²), while external validation is performed using the test set to evaluate the model's ability to predict the activity of new compounds (r²_pred). nih.gov
A hypothetical QSAR model for a series of butanoic acid derivatives might be represented by a linear equation, such as:
pIC₅₀ = β₀ + β₁(X₁) + β₂(X₂) + β₃(X₃) + ... + ε
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, X₁, X₂, and X₃ are specific molecular descriptors, β₀, β₁, β₂, and β₃ are the regression coefficients, and ε is the error term.
Table 2: Hypothetical QSAR Model for a Series of Butanoic Acid Derivatives
| Model Statistics | Value (Hypothetical) |
| R² (squared correlation coefficient) | 0.85 |
| q² (cross-validated R²) | 0.75 |
| r²_pred (external validation) | 0.70 |
| Selected Descriptors | Description |
| LogP | Lipophilicity |
| TPSA (Topological Polar Surface Area) | Polarity |
| MR (Molar Refractivity) | Steric bulk and polarizability |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. It represents a plausible outcome for a QSAR study on butanoic acid derivatives.
The interpretation of such a QSAR model would provide insights into the structural requirements for enhanced biological activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity is favorable for activity, while a negative coefficient for TPSA might indicate that lower polarity is preferred. These findings can then be used to guide the synthesis of new derivatives with optimized properties.
Mechanistic Research on Biological Activity of Butanoic Acid Derivatives in Vitro and Theoretical Perspectives
Enzyme Modulation Mechanisms
Butanoic acid and its derivatives are well-recognized modulators of enzyme activity, with a primary focus on their role as histone deacetylase (HDAC) inhibitors.
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butanoic acid derivatives can induce hyperacetylation of histones, resulting in a more relaxed chromatin state that allows for the transcription of various genes. epa.govnih.gov This epigenetic modification underlies many of the observed biological effects of these compounds.
The inhibitory effect of butanoic acid on HDACs is considered non-competitive. nih.gov In studies using nuclear extracts from human colon carcinoma cells, butyrate (B1204436) was identified as a potent HDAC inhibitor. nih.gov The inhibition of HDAC activity is linked to the suppression of malignant cell transformation and the promotion of apoptosis in precancerous colon cells. nih.gov
The following table summarizes the HDAC inhibitory activity of butyrate and other related compounds.
| Compound | IC50 (mM) in HT-29 nuclear extracts |
| Butyrate | 0.09 nih.gov |
| p-coumaric acid | 0.19 nih.gov |
| 3-(4-OH-phenyl)-propionate | 0.62 nih.gov |
| Caffeic acid | 0.85 nih.gov |
Ligand-Receptor Interaction Studies
Butanoic acid is a known agonist for the G protein-coupled receptor 109A (GPR109A), also known as niacin receptor 1 (NIACR1). This receptor is expressed in various tissues, including the colon, where it plays a crucial role in mediating the effects of gut microbiota-derived butyrate.
The activation of GPR109A by butyrate in the colon has been shown to promote anti-inflammatory responses in macrophages and dendritic cells. This, in turn, leads to the differentiation of regulatory T cells and IL-10-producing T cells, which are critical for maintaining immune homeostasis in the gut. Furthermore, GPR109A activation is essential for the butyrate-mediated induction of interleukin-18 (IL-18) in the colonic epithelium. These actions contribute to the protective effects of butyrate against colonic inflammation and the development of colon cancer.
Investigation of Interactions with Nucleic Acids and Proteins
The biological activities of butanoic acid derivatives are intrinsically linked to their interactions with proteins, most notably the aforementioned histone deacetylases. Beyond enzyme inhibition, these small molecules can also participate in stabilizing protein-protein interactions (PPIs). The 14-3-3 proteins, a family of highly conserved regulatory proteins, are key players in a vast number of cellular processes, and their interactions with other proteins are crucial for normal cell function. Small molecules that can stabilize these interactions are of significant therapeutic interest. While direct evidence for (S)-3-(3-Bromophenoxy)butanoic acid is lacking, the principle of small molecules modulating such protein complexes is well-established for other compounds.
Antimicrobial Action Mechanisms
Butanoic acid and its derivatives exhibit direct antimicrobial effects against a range of bacterial species. The proposed mechanisms of action include:
Membrane Disruption: Butanoic acid can increase the permeability of bacterial cell membranes, leading to a loss of essential ions like magnesium and subsequent cell death. Scanning electron microscopy has revealed morphological changes in some bacteria upon treatment with butanoic acid, and propidium (B1200493) iodide analysis has confirmed increased membrane permeabilization.
Enzyme Inhibition: While less explored than HDAC inhibition in eukaryotic cells, the potential for butanoic acid derivatives to inhibit essential bacterial enzymes remains a plausible antimicrobial mechanism.
Cytosolic Acidification: At sub-inhibitory concentrations, butanoic acid can cause rapid acidification of the bacterial cytosol, disrupting cellular processes.
Induction of Host Defense Peptides: Butyrate has been shown to upregulate the expression of the antimicrobial peptide cathelicidin (B612621) LL-37 in colorectal epithelial cells, enhancing the host's innate defense against pathogens.
Studies have demonstrated the bactericidal activity of butanoic acid against pathogens such as Acinetobacter baumannii, Escherichia coli, and Staphylococcus pseudointermedius.
In Silico Pharmacokinetic Property Prediction and ADME Profiling
While specific in silico studies for this compound are not publicly available, computational models are routinely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. These predictions help in the early assessment of a compound's potential as a drug candidate.
For butanoic acid derivatives, key predicted ADME properties would include:
| Property | Predicted Characteristic | Rationale |
| Absorption | Likely good oral absorption | Small molecular weight and carboxylic acid group may facilitate absorption. |
| Distribution | Moderate volume of distribution | The presence of both hydrophobic (bromophenoxy) and hydrophilic (butanoic acid) moieties suggests distribution into various tissues. |
| Metabolism | Potential for hepatic metabolism | The phenoxy and butanoic acid components could be subject to phase I and phase II metabolic reactions. |
| Excretion | Likely renal and/or fecal excretion | Depending on the extent of metabolism, both the parent compound and its metabolites could be eliminated through urine and feces. |
It is important to note that these are generalized predictions based on the structural features of related compounds and would require experimental validation for this compound.
Advanced Analytical Method Development for Research Applications
Optimization of Derivatization Strategies for Enhanced Chromatographic Separation and Detection
Derivatization is a cornerstone of analytical development for carboxylic acids, modifying the analyte's structure to improve its chromatographic behavior and detection sensitivity. For (S)-3-(3-Bromophenoxy)butanoic acid, the primary target for derivatization is the carboxylic acid moiety.
The carboxylic acid group is chemically modified to a less polar and more readily detectable functional group. Common and effective strategies include esterification and hydrazination.
Esterification: This process converts the carboxylic acid into an ester. Reagents like pentafluorobenzyl bromide (PFBBr) or p-bromophenacyl bromide are used. nih.govnih.gov For instance, reacting this compound with PFBBr under basic conditions yields the corresponding pentafluorobenzyl ester. This strategy is particularly effective for gas chromatography.
Hydrazination: This involves reacting the carboxylic acid with a hydrazine-containing reagent, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), in the presence of a condensing agent like a carbodiimide. shimadzu.co.ukunimi.it This reaction forms a stable hydrazide derivative. This approach is highly favored for liquid chromatography-mass spectrometry (LC-MS) as it introduces a group that is easily ionized. shimadzu.co.uknih.gov Another practical reagent, 2-picolylamine (PA), reacts with carboxylic acids to form derivatives that are highly responsive in electrospray ionization mass spectrometry (ESI-MS). nih.gov
| Derivatization Strategy | Reagent Example | Resulting Derivative | Primary Application | Reference |
|---|---|---|---|---|
| Esterification | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ester | GC-MS | nih.gov |
| Esterification | p-Bromophenacyl Bromide | Phenacyl ester | LC-MS/MS | nih.gov |
| Hydrazination | 3-Nitrophenylhydrazine (3-NPH) | 3-Nitrophenylhydrazide | LC-MS/MS | shimadzu.co.ukunimi.it |
| Amidation | 2-Picolylamine (PA) | Picolinyl amide | LC-MS/MS | nih.gov |
Chemical derivatization has a profound impact on the analytical performance by altering the analyte's physical and chemical properties.
Volatility for GC Analysis: The native form of this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. Esterification converts the polar carboxylic acid group into a less polar, more volatile ester, allowing it to be effectively vaporized and transported through the GC column without decomposition. nih.gov
Detectability for LC-MS Analysis: While the underivatized compound can be analyzed by LC-MS, its ionization efficiency in common ESI sources, particularly in negative ion mode, can be poor and subject to matrix interference. Derivatization with reagents like 3-NPH or 2-picolylamine attaches a "tag" to the molecule that has a high proton affinity or is readily ionizable. unimi.itnih.gov This allows for analysis in positive ion mode (ESI+), which is often more sensitive and specific, leading to significantly lower limits of detection (LOD). nih.govsciex.com The detection responses for carboxylic acids derivatized with 2-picolylamine have been shown to increase by 9 to 158-fold compared to their intact forms. nih.gov
Development of Hyphenated Techniques for Complex Sample Matrices
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex biological or environmental samples. The combination of liquid or gas chromatography with tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for both qualitative and quantitative analysis.
LC-MS/MS is the premier technique for quantifying non-volatile compounds like this compound and its derivatives in fluid matrices.
A typical method involves derivatizing the analyte with a reagent like 3-NPH. shimadzu.co.ukunimi.it The resulting derivative is then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific fragmentation pathway: the transition of a selected precursor ion (the derivatized molecule) to a characteristic product ion. For 3-NPH derivatives, a prominent product ion at m/z 137 is often observed. unimi.it This approach minimizes interferences from complex matrix components, ensuring accurate quantification. sciex.com
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Derivatization | 3-Nitrophenylhydrazine (3-NPH) | Enhance ionization and chromatographic retention. | shimadzu.co.ukunimi.it |
| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, <3 µm) | Separation of the analyte derivative from matrix components. | unimi.itsciex.com |
| Mobile Phase | Gradient of Water and Acetonitrile (B52724) (both with 0.1% Formic Acid) | Elution of the analyte from the column. | sciex.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of charged precursor ions for MS analysis. | nih.govsciex.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring a specific precursor → product ion transition. | shimadzu.co.uksciex.com |
GC-MS is a powerful tool for comprehensive metabolic profiling, but its application to this compound requires prior derivatization to increase volatility.
Following esterification (e.g., with PFBBr), the resulting volatile derivative is injected into the GC system. Separation is typically achieved on a mid-polarity capillary column. The eluting compounds are then ionized, commonly by electron ionization (EI), which generates a predictable and reproducible fragmentation pattern. For qualitative analysis, the mass spectrometer is operated in full-scan mode to acquire the full mass spectrum of the analyte, which can be compared against spectral libraries for identification. researchgate.net For targeted quantitative analysis, Selected Ion Monitoring (SIM) is used, where the instrument only monitors a few characteristic ions of the analyte, greatly increasing sensitivity and reducing chemical noise. nih.gov
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Derivatization | Pentafluorobenzyl Bromide (PFBBr) | Increase volatility for GC analysis. | nih.gov |
| Chromatographic Column | Mid-polarity (e.g., DB-5ms, DB-225ms) | Separation of volatile derivatives. | nih.gov |
| Carrier Gas | Helium | Transport of analyte through the column. | thepharmajournal.com |
| Ionization Mode | Electron Ionization (EI) | Create reproducible fragmentation patterns for identification. | researchgate.net |
| Detection Mode | Full Scan (Qualitative) or Selected Ion Monitoring (SIM) (Quantitative) | Comprehensive profiling or sensitive quantification. | nih.gov |
Isotope Labeling and Internal Standard Strategies for Rigorous Quantification
For the most rigorous and accurate quantification, especially in regulated environments or when dealing with low analyte concentrations, the use of a stable-isotope-labeled internal standard (SIL-IS) is the gold standard. waters.comnih.gov
A SIL-IS is a version of the analyte, this compound, in which one or more atoms have been replaced with a heavy stable isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C)). A known amount of the SIL-IS is added to the sample at the very beginning of the analytical workflow. Because the SIL-IS is chemically almost identical to the analyte, it behaves the same way during all subsequent steps, including extraction, derivatization, and chromatographic separation. waters.com
Any sample loss during preparation will affect both the analyte and the SIL-IS equally. More importantly, during MS detection, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from the sample matrix. nih.gov The mass spectrometer can distinguish between the light (analyte) and heavy (SIL-IS) forms based on their mass difference. Quantification is therefore based on the ratio of the analyte's signal to the SIL-IS's signal, which corrects for variations in sample recovery and matrix effects, leading to highly accurate and precise results. waters.comnih.gov While deuterium-labeled standards are common, ¹³C-labeled standards are often preferred as they are less likely to exhibit slight chromatographic separation from the analyte (known as the deuterium isotope effect). waters.com
| Internal Standard Type | Example | Key Advantage | Reference |
|---|---|---|---|
| Stable-Isotope-Labeled (Deuterium) | This compound-d₄ | Corrects for matrix effects and sample preparation variability. | waters.comresearchgate.net |
| Stable-Isotope-Labeled (Carbon-13) | This compound-¹³C₄ | Same advantages as deuterium labeling but with minimal risk of chromatographic separation from the analyte. | waters.comnih.gov |
| Structural Analog | (S)-3-(4-Bromophenoxy)butanoic acid | Can be used if a SIL-IS is unavailable; corrects for some variability but not as effectively as a SIL-IS. | orgsyn.org |
Future Directions and Emerging Research Frontiers for S 3 3 Bromophenoxy Butanoic Acid
Exploration of Novel Synthetic Pathways and Sustainable Chemical Synthesis
The development of efficient and environmentally benign methods for synthesizing enantiomerically pure molecules like (S)-3-(3-Bromophenoxy)butanoic acid is a primary focus of modern organic chemistry. Future research will likely move beyond traditional synthetic routes to embrace more sustainable and innovative approaches.
Key Research Thrusts:
Biocatalysis and Microbial Synthesis: A significant emerging trend is the use of microorganisms and enzymes for chiral synthesis. Microbial processes, such as the use of Bacillus spizizenii for producing enantiopure (S)-2-methylbutanoic acid from L-isoleucine catabolism, highlight a promising path. nih.gov This cost-effective and eco-friendly approach can eliminate the need for racemic separation and the use of harsh chemical reagents. nih.gov Future work could involve screening for or engineering microorganisms capable of directly producing this compound or its precursors with high enantiomeric excess. The use of enzymes for the deracemization of similar arylcarboxylic acids is another viable and "green" strategy. mdpi.com
Advanced Catalytic Systems: The Williamson ether synthesis is a fundamental reaction for creating the ether linkage in the target molecule. numberanalytics.comyoutube.com Future explorations will likely focus on optimizing this reaction through advanced techniques. This includes the use of phase transfer catalysis (PTC) to enhance reaction rates and yields by facilitating the transfer of reactants between different phases. numberanalytics.com Furthermore, developing novel catalytic systems, potentially based on earth-abundant metals or organocatalysts, could lead to more sustainable and cost-effective syntheses.
Sustainable Feedstocks and Chiral Pool Synthesis: Utilizing readily available, renewable starting materials from the "chiral pool," such as amino acids or terpenes, is a cornerstone of sustainable synthesis. researchgate.net Researchers may explore pathways that start from such chiral precursors to build the butanoic acid backbone with the correct stereochemistry, thereby simplifying the synthesis and reducing waste.
Flow Chemistry and Process Automation: Industrial production methods are increasingly moving towards continuous flow systems. These automated reactors can improve the efficiency, safety, and scalability of synthesizing this compound, allowing for precise control over reaction parameters and potentially higher yields.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Advantages | Key Research Area |
| Microbial Synthesis | Eco-friendly, high stereoselectivity, uses renewable feedstocks. nih.gov | Screening and engineering of novel microbial strains. nih.gov |
| Advanced Catalysis | Improved yields and reaction rates, potential for lower costs. numberanalytics.com | Development of novel catalysts and use of phase transfer catalysis. numberanalytics.com |
| Chiral Pool Synthesis | Starts with enantiomerically pure materials, sustainable. researchgate.net | Identifying suitable chiral precursors and designing efficient reaction sequences. researchgate.net |
| Flow Chemistry | Enhanced efficiency, safety, and scalability for industrial production. | Optimization of continuous flow reactors and reaction conditions. |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction mechanisms, intermediates, and kinetics. The application of advanced spectroscopic techniques for real-time, in-situ monitoring is a critical frontier. youtube.com
For the synthesis of this compound, which involves key steps like ether formation, these techniques can provide invaluable insights. youtube.com
Emerging Techniques and Applications:
Operando Spectroscopy: Techniques like in-situ infrared (IR) spectroscopy can be used to study a "working" catalyst under realistic reaction conditions. youtube.com This allows researchers to identify key reaction intermediates, such as the formation of an isocyanate species in certain catalytic reactions, and understand the reaction mechanism at a molecular level. youtube.com For the synthesis of the target compound, this could involve monitoring the deprotonation of the phenol (B47542) and the subsequent nucleophilic attack in the Williamson ether synthesis.
Raman Spectroscopy: In-situ Raman spectroscopy is another powerful tool for monitoring reactions, including those in the liquid phase. youtube.comacs.org It can provide information on the solvation structure of reactants and changes in chemical bonding during a reaction, which is particularly useful for optimizing solvent and catalyst systems. acs.org
Time-Resolved Spectroscopy: Investigating fast transient changes in a reaction is crucial for a complete mechanistic understanding. youtube.com Time-resolved spectroscopic methods allow for the observation of short-lived species and the determination of intrinsic reaction kinetics, leading to more precise control over the reaction outcome. youtube.com
By applying these advanced methods, chemists can move beyond simple pre- and post-reaction analysis to a dynamic understanding of the synthesis, enabling more rational and efficient process development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. crimsonpublishers.comnih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and optimize synthetic routes, significantly accelerating the research and development process. crimsonpublishers.commdpi.com
Future Applications for this compound:
Predictive Modeling: AI algorithms can be trained on large databases of chemical structures and their associated biological activities and physicochemical properties. nih.gov For this compound and its derivatives, ML models could predict properties like solubility, bioavailability, and toxicity, helping to prioritize the most promising candidates for further development and reducing the reliance on time-consuming laboratory experiments. crimsonpublishers.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target. nih.gov By providing the desired properties, researchers could use these models to generate novel bromophenoxybutanoic acid analogs with potentially enhanced efficacy or improved safety profiles.
Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate new potential drug targets. mdpi.comyoutube.com This could reveal previously unknown proteins or pathways that interact with bromophenoxybutanoic acids, opening up new therapeutic avenues.
Synthetic Route Optimization: Machine learning can also be applied to chemical synthesis by predicting the outcomes of different reaction conditions. This can help chemists to quickly identify the optimal solvents, catalysts, and temperatures for synthesizing this compound, saving time and resources.
| AI/ML Application | Potential Impact on Research |
| Property Prediction | Accelerates candidate selection by forecasting efficacy and safety. crimsonpublishers.comnih.gov |
| De Novo Design | Creates novel, optimized analogs for specific biological targets. nih.gov |
| Target Identification | Uncovers new therapeutic possibilities by analyzing complex biological data. mdpi.comyoutube.com |
| Synthesis Optimization | Streamlines the development of efficient and high-yield synthetic routes. |
Discovery of Novel Biological Targets and Therapeutic Applications for Bromophenoxybutanoic Acids
While the full biological profile of this compound is still under investigation, related compounds have shown promise, suggesting a rich area for future pharmacological research. The overarching goal is to move from a single compound to a platform of related molecules with well-defined therapeutic applications.
Key Research Directions:
Targeted Drug Discovery: The process of cancer drug discovery, for example, increasingly relies on identifying specific molecular targets within cancer cells. frontiersin.orgnih.gov A crucial future step will be to identify the precise biological targets of bromophenoxybutanoic acids. Techniques such as affinity chromatography, proteomic profiling, and computational docking studies can be employed to find the proteins or enzymes with which these compounds interact. A closely related compound, (R)-3-(4-Bromophenoxy)butanoic acid, has been explored for potential anti-inflammatory and anticancer activities, providing a strong rationale for investigating similar targets for the (S)-3-(3-Bromophenoxy) analog.
Exploring New Therapeutic Areas: Based on initial findings for related structures, research can be expanded to systematically screen this compound and its derivatives against a wide range of disease models. This could include various cancers, inflammatory conditions, and metabolic disorders. The structural motif of 3-arylalkanoic acids is prevalent in many pharmaceuticals, underscoring the potential of this chemical class. mdpi.com
Drug Repurposing Strategies: AI and ML can analyze vast databases of drug-target interactions and disease pathways to identify new uses for existing or previously studied compounds. mdpi.comfrontiersin.org This "drug repurposing" approach could rapidly identify potential new applications for bromophenoxybutanoic acids, leveraging existing data to accelerate the path to clinical relevance. frontiersin.org
Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies will be essential. This involves understanding how the binding of the compound to its target alters cellular signaling pathways and leads to a therapeutic effect. For instance, if the target is an enzyme, studies would focus on the mode of inhibition. If it is a receptor, the downstream signaling cascade would be investigated.
The discovery of novel biological targets is a critical step that could unlock significant therapeutic potential for the entire class of bromophenoxybutanoic acids, transforming them from chemical curiosities into valuable leads for new medicines. frontiersin.orgnih.gov
Q & A
Q. Table 1: Representative Synthesis Conditions
| Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| [Rh(nbd)₂]BF₄ | (R)-BINAP | 1,4-Dioxane | 78 | 98 |
| Pd(OAc)₂ | None (racemic) | THF | 65 | 0 |
Basic: How should researchers characterize the enantiomeric purity of this compound?
Methodological Answer:
Enantiomeric purity is typically assessed using chiral HPLC or NMR spectroscopy with chiral shift reagents. For HPLC, a Chiralpak® AD-H column (4.6 × 250 mm) with a hexane/isopropanol (90:10) mobile phase (1.0 mL/min) resolves enantiomers (retention times: 12.3 min for (S), 14.1 min for (R)) . NMR using Eu(hfc)₃ can induce distinct splitting patterns for each enantiomer.
Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Insoluble in hexanes (test via stepwise addition).
- Stability: Store at −20°C under inert gas (N₂/Ar) to prevent bromine displacement or oxidation. Decomposition occurs above 150°C (DSC analysis recommended) .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | >50 |
| Ethanol | ~20 |
| Water | <0.1 |
Advanced: How can computational modeling predict the steric and electronic effects of the 3-bromophenoxy group on reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the bromine atom, which polarizes the aromatic ring and stabilizes intermediates in nucleophilic substitutions. Compare with analogs (e.g., 3-chlorophenyl derivatives) to assess steric hindrance at the ortho position .
Workflow:
Optimize geometry using Gaussian 12.
Calculate electrostatic potential maps to identify reactive sites.
Simulate reaction pathways (e.g., SNAr) with explicit solvent models.
Advanced: What strategies are effective for resolving conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- NMR vs. X-ray Discrepancies: X-ray crystallography provides definitive stereochemical assignment. If NMR coupling constants (e.g., J = 6.8 Hz for vicinal protons) conflict with X-ray data, re-examine sample purity or crystal packing effects .
- Mitigation: Use NOESY to confirm spatial proximity of protons and compare with crystallographic distances.
Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Identification: Screen against enzyme libraries (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
- Cytotoxicity: Use MTT assays in HEK-293 or HeLa cells (IC₅₀ determination).
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify via LC-MS .
Advanced: What safety protocols are critical when handling reactive intermediates in its synthesis?
Methodological Answer:
- Risk Assessment: Follow ACS guidelines for boronic acids (pyrophoric risk) and brominated compounds (toxic vapors). Use Schlenk lines for air-sensitive steps .
- PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
- Waste Disposal: Quench boronic acids with moist silica gel before disposal.
Advanced: How does the position of the bromine substituent (para vs. meta) influence the compound’s physicochemical properties?
Methodological Answer:
- Melting Point: Meta-substituted analogs (e.g., 3-Bromophenylacetic acid, mp 99–102°C) exhibit lower melting points than para derivatives (4-Bromophenylacetic acid, mp 117–119°C) due to reduced symmetry .
- Reactivity: Meta-bromine directs electrophilic substitution to the para position, while para-bromine deactivates the ring. Confirm via kinetic isotope effect studies.
Q. Table 3: Substituent Effects on Physical Properties
| Substituent Position | Melting Point (°C) | LogP (Calculated) |
|---|---|---|
| 3-Bromo | 99–102 | 2.8 |
| 4-Bromo | 117–119 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
